2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Overview
Description
2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a thienyl group attached to an acetamide moiety, with a bulky tetramethylbutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting 2-thiophenecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetramethylbutyl Group: The tetramethylbutyl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the acetamide moiety may produce primary or secondary amines.
Scientific Research Applications
2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1,3,3-tetramethylbutyl)-2-(2-furyl)acetamide: Similar structure with a furan ring instead of a thiophene ring.
N-(1,1,3,3-tetramethylbutyl)-2-(2-pyridyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(thiophen-2-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is unique due to the presence of the thienyl group, which may impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. These properties can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
2-thiophen-2-yl-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-13(2,3)10-14(4,5)15-12(16)9-11-7-6-8-17-11/h6-8H,9-10H2,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOVZFQVYQXPCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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